molecular formula C13H14N2O2 B6385672 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine CAS No. 1111109-07-9

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385672
CAS No.: 1111109-07-9
M. Wt: 230.26 g/mol
InChI Key: CMTMWMRDHGBUIS-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine (CAS 1111109-07-9) is a high-purity pyrimidine derivative offered at a minimum of 95% purity. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26, this compound is a valuable building block for researchers in medicinal chemistry. Pyrimidines are electron-rich aromatic heterocycles that serve as fundamental building blocks in DNA and RNA. As a privileged scaffold in drug discovery, the pyrimidine core is highly versatile and can be easily modified at multiple positions, allowing for significant structural diversity. Pyrimidine-based compounds are recognized for their broad biological activity and their ability to interact with various biological targets through hydrogen bonding. They often act as bioisosteres for phenyl rings, which can improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Recent scientific advances highlight the significant impact of pyrimidine-based compounds in numerous therapeutic areas, including the development of anti-infectives, anticancer agents, and treatments for immunological, neurological, and metabolic diseases . This product is intended for research and development use by technically qualified individuals only. It is not intended for use in foods, cosmetics, drugs, human or veterinary applications, or consumer products.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-11-4-5-12(9(2)6-11)10-7-14-13(16)15-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMWMRDHGBUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686839
Record name 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-07-9
Record name 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine typically involves the coupling of 4-ethoxy-2-methylphenylboronic acid with a suitable pyrimidine derivative. One common method involves the use of copper acetate and pyridine as catalysts in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position 5) Position 2 Group Key Properties/Applications Reference IDs
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine 4-Ethoxy-2-methylphenyl -OH Enhanced lipophilicity, potential drug candidate N/A*
5-(4-Hydroxyphenyl)-2-hydroxypyrimidine 4-Hydroxyphenyl -OH Lower lipophilicity; possible antioxidant activity
5-Bromo-2-hydroxypyrimidine -Br -OH Reactivity in halogenation pathways
2-Mercaptopyrimidine None -SH High corrosion inhibition (99.1% in HNO3)
Key Observations:
  • Lipophilicity : The ethoxy and methyl groups in the target compound likely increase lipophilicity compared to 5-(4-hydroxyphenyl)-2-hydroxypyrimidine, which has a polar hydroxyl group. This could enhance membrane permeability in drug design.
  • Corrosion Inhibition: 2-Hydroxypyrimidine derivatives exhibit lower corrosion inhibition efficiency (23% in HNO3) compared to thiol-containing analogs like 2-mercaptopyrimidine (99.1%). The target compound’s ethoxy group may improve adsorption on metal surfaces via electron donation, but this remains untested.
  • The target compound’s aromatic substituents might confer unique binding interactions in biological systems.

Crystallographic and Conformational Insights

X-ray studies of related compounds (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveal that substituents influence molecular conformation. Dihedral angles between the pyrimidine ring and aryl groups range from 12° to 86°, affecting crystal packing and solubility. The ethoxy group in the target compound may introduce torsional strain, altering intermolecular interactions compared to methoxy or hydroxyl analogs.

Biological Activity

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethoxy group and a methylphenyl moiety. The presence of the hydroxyl group enhances its reactivity and biological activity. Its chemical structure can be represented as follows:

C12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}_2

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access.
  • Nucleic Acid Interaction : It may mimic natural pyrimidine bases, interfering with DNA and RNA synthesis, which can disrupt cellular processes.
  • Antioxidant Activity : The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated that it possesses significant antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Microorganism MIC (µg/mL)
MRSA1.0
E. coli2.0
B. subtilis1.5

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against different cancer cell lines. It induces apoptosis in cancer cells by activating specific signaling pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The results indicated a dose-dependent response, with IC50 values ranging from 10 µM to 25 µM across the tested lines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study published in MDPI highlighted the effectiveness of various pyrimidine derivatives, including this compound, against MRSA. The study emphasized structure-activity relationships (SAR) that elucidate how modifications in the chemical structure influence antimicrobial potency.
  • Anticancer Research :
    Another research article investigated the compound's effects on apoptosis in HeLa cells. The study found that treatment with varying concentrations led to increased levels of caspase-3 activation, indicating a mechanism of programmed cell death.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling reactions or nucleophilic substitution. For example, bromination of 2-hydroxypyrimidine derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled temperatures (30–100°C) can introduce halogens for subsequent functionalization . Optimization may include:

  • Catalyst Screening : Testing palladium or copper catalysts for Suzuki-Miyaura coupling to attach the 4-ethoxy-2-methylphenyl group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction efficiency.
  • Temperature Gradients : Systematic testing of reaction times (8–14 hours) and temperatures (30–100°C) to maximize yield .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the pyrimidine core and substituents .
  • Spectroscopic Analysis :
    • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • IR : Detect hydroxyl (3200–3600 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to ensure purity .

Advanced Research Questions

Q. What methodologies are suitable for studying the thermodynamic stability of this compound in biological systems?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to assess thermal stability .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
  • Solubility Studies : Evaluate pH-dependent solubility using UV-Vis spectroscopy in buffers (pH 1–13) to predict bioavailability .

Q. How can researchers investigate the enzymatic interactions of this compound, particularly with inflammatory or cancer-related targets?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • 5-Lipoxygenase (5-LOX) : Test inhibition of leukotriene biosynthesis using cell-free assays (IC₅₀ determination) .
    • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify anti-cancer potential.
  • Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding poses in active sites of target enzymes .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How should conflicting data on synthetic yields or biological activity be resolved?

Methodological Answer:

  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) and validate biological assays with positive/negative controls.
  • High-Throughput Screening (HTS) : Use automated platforms to test multiple variables (e.g., catalysts, temperatures) in parallel .
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ values, crystallographic parameters) to identify outliers or systemic errors .

Q. What computational approaches can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reaction Pathway Modeling : Simulate intermediates and transition states using software like Gaussian or ORCA.
  • QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with biological activity to design derivatives .

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